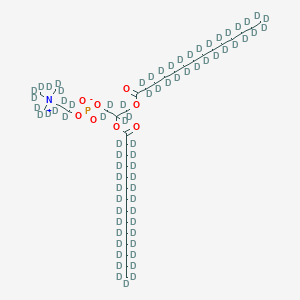
(Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 is a synthetic phospholipid commonly used in scientific research. It is a deuterated form of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, where the hydrogen atoms are replaced with deuterium. This compound is particularly valuable in studies involving lipid membranes and their interactions due to its stability and unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 typically involves the esterification of glycerol with myristic acid, followed by the introduction of the phosphocholine group. The deuteration process is achieved through the use of deuterated reagents and solvents under controlled conditions to ensure the replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and deuteration processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and specialized catalysts to facilitate the deuteration process.
Analyse Des Réactions Chimiques
Types of Reactions: (Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products of these reactions include modified phospholipids with altered functional groups, which can be used in further studies or applications.
Applications De Recherche Scientifique
(Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 has a wide range of applications in scientific research:
Chemistry: Used in studies of lipid chemistry and membrane dynamics.
Biology: Employed in the investigation of cell membrane structure and function.
Medicine: Utilized in drug delivery systems and the development of liposomal formulations.
Industry: Applied in the production of stable lipid-based products and formulations.
Mécanisme D'action
The mechanism of action of (Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 involves its incorporation into lipid bilayers, where it influences membrane properties such as fluidity, permeability, and stability. The deuterated form allows for detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular interactions and dynamics.
Comparaison Avec Des Composés Similaires
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form, commonly used in similar applications.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with longer acyl chains, used for comparative studies of membrane properties.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: A phospholipid with unsaturated acyl chains, providing different membrane characteristics.
Uniqueness: (Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 is unique due to its deuterated nature, which enhances its stability and allows for precise analytical studies. This makes it particularly valuable in research requiring detailed molecular insights.
Propriétés
Formule moléculaire |
C36H72NO8P |
|---|---|
Poids moléculaire |
750.4 g/mol |
Nom IUPAC |
[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D |
Clé InChI |
CITHEXJVPOWHKC-JRCJJVRHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)





![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)
